molecular formula C8H9NO3 B1315686 Methyl 2-hydroxy-6-methylisonicotinate CAS No. 98491-78-2

Methyl 2-hydroxy-6-methylisonicotinate

Cat. No.: B1315686
CAS No.: 98491-78-2
M. Wt: 167.16 g/mol
InChI Key: UAWGJLZPZYXSBO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methylisonicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinic acid and is characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-6-methylisonicotinate can be synthesized through the esterification of 2-hydroxy-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst at elevated temperatures. The product is then purified through distillation and crystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-6-methylisonicotinic acid.

    Reduction: Formation of 2-hydroxy-6-methylisonicotinyl alcohol.

    Substitution: Formation of 2-chloro-6-methylisonicotinate or 2-amino-6-methylisonicotinate.

Scientific Research Applications

Methyl 2-hydroxy-6-methylisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of agrochemicals and as a precursor for various specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to active sites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-hydroxy-6-methylisonicotinate can be compared with other similar compounds such as:

    Methyl 2-hydroxyisonicotinate: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    Methyl 6-methylisonicotinate: Lacks the hydroxyl group, which can influence its solubility and chemical behavior.

    Methyl 2-hydroxy-4-methylisonicotinate: The position of the methyl group is different, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGJLZPZYXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556149
Record name Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98491-78-2
Record name Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (1.0 g, 6.5 mmol) was suspended in dry methanol (8 mL) and chlorotrimethylsilane (2.8 g, 26 mmol) was added at room temperature. The reaction was stirred for 36 hours at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in a mixture of dichloromethane/methanol (25 mL) and saturated aqueous sodium bicarbonate (25 mL) was added. A precipitate formed which was filtered off and washed with water and MTBE and air-dried. The filtrate was diluted with methanol/dichloromethane and water and the layers were separated. The aqueous layer was extracted once more with dichloromethane. The combined organic layers were dried (sodium sulfate), filtered and concentrated. Both the previously precipitated material and the concentrated organic layer consisted of product and were combined to afford of the title compound (820 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
75%

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